molecular formula C26H31Cl2N3O3 B1662809 KX2-391 dihydrochloride CAS No. 1038395-65-1

KX2-391 dihydrochloride

Cat. No.: B1662809
CAS No.: 1038395-65-1
M. Wt: 504.4 g/mol
InChI Key: CPTPOZGQCQXHJO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

KX2-391 dihydrochloride, also known as Tirbanibulin, is a dual inhibitor of Src Kinase and tubulin . Src Kinase is a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell division, survival, and migration. Tubulin, on the other hand, is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play a crucial role in cell division .

Mode of Action

Tirbanibulin targets the peptide substrate site of Src, with a GI50 of 9-60 nM in cancer cell lines . It binds to tubulin at a novel binding site and inhibits tubulin polymerization . This interaction with its targets leads to changes in the cellular functions regulated by these proteins .

Biochemical Pathways

The inhibition of Src Kinase and tubulin polymerization by Tirbanibulin disrupts several cellular processes. It blocks the molecular pathways that promote the proliferation, survival, and metastasis of malignant cells . The compound leads to cell cycle arrest at the M phase, followed by cell death mediated by canonical apoptosis pathways, including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .

Pharmacokinetics

In a phase Ib dose escalation study, the maximum tolerated dose for KX2-391 was found to be 120 mg once daily . The bone marrow concentrations of KX2-391 were approximately similar to plasma concentrations, indicating its ability to penetrate the bone marrow .

Result of Action

Tirbanibulin exhibits antitumor effects in vitro and in vivo . It has been investigated for its antitumor efficacy in the management of various cancers, such as prostate cancer and breast cancer . In clinical trials, Tirbanibulin promoted complete clearance of actinic keratosis lesions at day 57 in treated areas in 44-54% of patients compared to 5-13% of patients who received the placebo .

Action Environment

The action, efficacy, and stability of Tirbanibulin can be influenced by various environmental factors. For instance, in multi-drug resistant cancer cell lines, which overexpress p-glycoprotein, Tirbanibulin still has equally potent anti-proliferative activity with GI50’s in the low nanomolar range

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of KX-01 (dihydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical products .

Chemical Reactions Analysis

Types of Reactions

KX-01 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KX-01 (dihydrochloride) include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the intermediates .

Major Products Formed

The major products formed from the reactions of KX-01 (dihydrochloride) include its metabolites and derivatives, which are studied for their pharmacological properties .

Properties

IUPAC Name

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTPOZGQCQXHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648365
Record name N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038395-65-1
Record name N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The resulting methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate (7) and benzyl amine were coupled in anisole at high temperature to afford 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide (Compound 134). An HCl solution formed by adding acetyl chloride to absolute ethanol was added to Compound 134 to form the bis-HCl salt, 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride, (KX2-di-HCl).
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Synthesis routes and methods II

Procedure details

The resulting methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate (7) and benzyl amine were coupled in anisole at high temperature to afford 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide (KX2-391). An HCl solution formed by adding acetyl chloride to absolute ethanol was added to KX2-391 to form the bis-HCl salt, 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride, (KX2-di-HCl).
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Synthesis routes and methods III

Procedure details

In another aspect, the invention relates to a process for preparing 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride comprising the steps of: (1) reacting 4-(2-chloroethyl)morpholine with 4-bromophenol to yield 4-(2-(4-bromophenoxy)ethyl)morpholine; (2) coupling 4-(2-(4-bromophenoxy)ethyl)morpholine with 6-fluoropyridin-3-yl-3-boronic acid to yield 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine; (3) reacting 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine with acetonitrile to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetonitrile; (4) converting 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetonitrile to methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate; (5) reacting methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate with benzylamine to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide; and (6) contacting 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide with hydrochloric acid to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride.
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Synthesis routes and methods IV

Procedure details

contacting 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide with hydrochloric acid to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide dihydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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